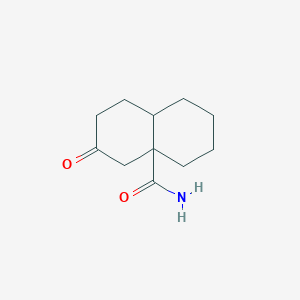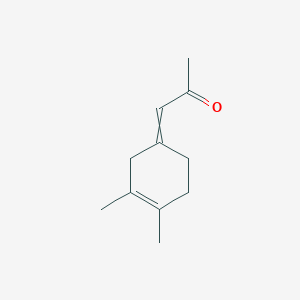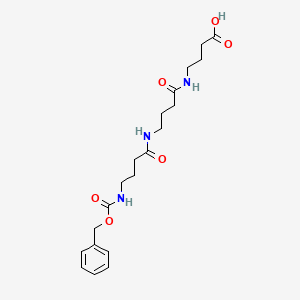
3-Oxooctahydronaphthalene-4a(2h)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxooctahydronaphthalene-4a(2h)-carboxamide is a chemical compound with a complex structure that includes a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxooctahydronaphthalene-4a(2h)-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the octahydro form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxooctahydronaphthalene-4a(2h)-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other derivatives.
Substitution: Various substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
3-Oxooctahydronaphthalene-4a(2h)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxooctahydronaphthalene-4a(2h)-carboxamide involves its interaction with specific molecular targets. The oxo group and carboxamide functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4a(2H)-Naphthalenecarbonitrile, octahydro-8a-methyl-3-oxo-, cis-: This compound shares a similar naphthalene core but differs in functional groups.
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile: Another related compound with slight variations in structure.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
91340-20-4 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
6-oxo-1,2,3,4,5,7,8,8a-octahydronaphthalene-4a-carboxamide |
InChI |
InChI=1S/C11H17NO2/c12-10(14)11-6-2-1-3-8(11)4-5-9(13)7-11/h8H,1-7H2,(H2,12,14) |
Clé InChI |
DYMHXTXCRXSZBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC(=O)CCC2C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)


![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
